2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol

basicity modulation ionization state CNS drug design

A fluorinated piperidine intermediate combining a primary alcohol handle with a conformationally biased 4,4-difluoropiperidine core. The gem-difluoro group lowers piperidine nitrogen pKa by ~2.7 units versus unsubstituted piperidine, minimizing hERG risk and lysosomal trapping while retaining H-bond capacity. - Purity: ≥97% (NMR, HPLC, GC) - Key application: CNS lead optimization (GPCR, kinase, epigenetic targets) - Enables direct ether/ester synthesis without protection/deprotection

Molecular Formula C7H13F2NO
Molecular Weight 165.18 g/mol
CAS No. 276862-11-4
Cat. No. B3120951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol
CAS276862-11-4
Molecular FormulaC7H13F2NO
Molecular Weight165.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CCO
InChIInChI=1S/C7H13F2NO/c8-7(9)1-3-10(4-2-7)5-6-11/h11H,1-6H2
InChIKeyFIOGEOHNBIXNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gem-Difluorinated Piperidine-Ethanol Building Block for CNS and Oncology Discovery


2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol (CAS 276862-11-4, molecular formula C₇H₁₃F₂NO, MW 165.18 g/mol) is a fluorinated piperidine building block in which a gem-difluoro group at the piperidine 4-position is combined with an N-ethanol substituent [1]. The gem-difluoro motif is a well-established strategy in medicinal chemistry for simultaneously modulating amine basicity, lipophilicity, and metabolic stability while introducing conformational constraint [2]. The primary alcohol handle distinguishes this compound from the parent 4,4-difluoropiperidine (CAS 21987-29-1) by providing a versatile functional group for downstream derivatization—etherification, esterification, oxidation, or sulfonylation—without requiring additional protection/deprotection sequences [1]. This compound is classified as a research-use-only synthetic intermediate and is available commercially from multiple vendors at purities typically ≥97% .

Building Block Role

Gem-difluorinated piperidine-ethanol scaffold for CNS and oncology discovery programs.

Chemical Design

Pre-installed primary alcohol handle enables etherification, esterification, or sulfonylation without protection/deprotection sequences.

Derivatization Scope

Supports synthesis of brain-penetrant candidates, kinase probes, ion channel ligands, and fragment-based libraries.

Why This Building Block Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


Substituting 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol with the non-fluorinated 2-(piperidin-1-yl)ethan-1-ol (CAS 3040-44-6), the regioisomeric 3,3-difluoro analog (CAS 2095409-57-5), or the amine-terminated 2-(4,4-difluoropiperidin-1-yl)ethanamine (CAS 605659-03-8) alters several pharmacologically critical physicochemical parameters simultaneously. The gem-difluoro substitution at the 4-position reduces the piperidine nitrogen pKa by approximately 2.7 log units versus unsubstituted piperidine [1]—a change that can shift the ionized fraction at physiological pH from ~99% to ~7%, profoundly affecting permeability, off-target ion channel binding (e.g., hERG), and lysosomal trapping [2]. The 3,3-difluoro regioisomer places the electron-withdrawing CF₂ group one bond closer to the basic nitrogen, producing a different pKa shift (ΔpKa ≈ 3.8 vs. piperidine) and therefore different ionization behavior [1]. The primary alcohol terminus of the target compound provides orthogonal reactivity—enabling O-alkylation, acylation, or oxidation—that is absent in the parent 4,4-difluoropiperidine and fundamentally different from the nucleophilic amine terminus of the ethanamine analog [3]. These combined effects mean that replacement changes not one but three independent molecular properties, making direct substitution without re-optimization of downstream SAR unlikely to succeed.

Target Building Block
Non-fluorinated or regioisomeric analog
Basicity (pKa)
Gem-difluoro substitution lowers piperidine pKa by ~2.7 units, shifting ionized fraction at pH 7.4 from >99% to ~7%.
Non-fluorinated piperidine remains highly protonated, which may increase hERG binding risk and reduce passive permeability.
Reactive Handle
Primary alcohol enables orthogonal O-functionalization (ether, ester, sulfonamide).
Ethylamine analog introduces a nucleophilic amine, fundamentally altering downstream SAR and coupling strategies.
Regioisomer Effect
4,4-difluoro pattern provides a pre-validated pKa in the desirable 7–9 range for oral CNS candidates.
3,3-difluoro regioisomer places CF₂ closer to nitrogen, producing a different ionization profile and lipophilicity balance.

Quantitative Differentiation Evidence: Basicity, Lipophilicity, Conformation, and Pharmacology


Basicity Suppression by Gem-Difluoro Substitution

The 4,4-difluoropiperidine core of the target compound has an experimentally measured basic pKa of 8.5 [1]. Unsubstituted piperidine, by contrast, has a measured pKa of 11.2 [2]. This yields a ΔpKa of 2.7 log units, corresponding to an approximately 500-fold reduction in basicity. The Melnykov et al. (2023) systematic study independently measured a ΔpKa of 3.14–3.15 for the 4,4-difluoropiperidine versus piperidine pair, confirming the magnitude of this effect [3]. At physiological pH 7.4, this means the unsubstituted piperidine is >99% protonated (positively charged), whereas the difluoro derivative is approximately 93% unprotonated (neutral), a complete reversal of ionization state.

Basicity Suppression
Cross-study comparable
ΔpKa ≈ −2.7 to −3.15 vs. piperidine; ~500-fold lower basicity.
Supports CNS candidate design by reducing ionized fraction at pH 7.4, which may limit hERG and lysosomal trapping.
pKa 8.5 (experimental) vs. 11.2 for piperidine. Cross-study confirmation in Melnykov et al. 2023.
basicity modulation ionization state CNS drug design hERG liability

Lipophilicity Tuning via Fluorination

The 4,4-difluoropiperidine scaffold has an experimentally reported LogP of 1.33 , compared with piperidine's LogP of approximately 0.36–0.48 [1]. This represents a ΔLogP of +0.85 to +0.97 units—roughly a 7- to 9-fold increase in octanol-water partition coefficient. PubChem's computed XLogP3-AA for 4,4-difluoropiperidine is 1.0 [2]. The Melnykov et al. (2023) study confirmed that gem-difluorination of the piperidine ring systematically increases LogP while also noting that the conformational preferences of the fluorinated ring can produce counterintuitive 'Janus face' hydrophilicity in certain stereochemical arrangements (e.g., cis-3,5-difluoropiperidine) [3]. The 4,4-geminal pattern provides a well-characterized, predictable lipophilicity increase without the facial polarity anomalies seen with other substitution patterns.

Lipophilicity Tuning
Cross-study comparable
ΔLogP ≈ +0.85 to +0.97 vs. piperidine; ~7- to 9-fold higher lipophilicity.
Reported LogP ~1.3 for the core places derivatives in a balanced range empirically associated with oral absorption.
Experimental LogP for 4,4-difluoropiperidine core. Ethanol substituent adds ~+0.3 to +0.5 LogP units.
lipophilicity LogP permeability blood-brain barrier ADME

Conformational Restriction and Nitrogen Inversion Barrier

Fluorine-19 NMR spectroscopy was used by Yousif and Roberts (1968) to directly measure the N-H inversion rate of 4,4-difluoropiperidine [1]. The activation energy (Eₐ) for nitrogen inversion was determined to be 13.9 kcal/mol in methanol and 13.5 kcal/mol in chloroform, with a free-energy difference of 0.42 kcal/mol between axial and equatorial N-H conformers [1]. For comparison, the ring inversion barrier of unsubstituted piperidine is approximately 10.3–10.5 kcal/mol, and the N-H inversion barrier (when distinguishable) is substantially lower, typically ≤6 kcal/mol (i.e., rapid at room temperature on the NMR timescale) [2]. The elevated barrier introduces detectable conformational preorganization: the gem-difluoro group restricts the dynamic behavior of the piperidine ring, which can translate into reduced entropic penalty upon target binding in derivative molecules.

Conformational Restriction
Cross-study comparable
N-H inversion Eₐ = 13.9 kcal/mol; >10⁵-fold slower inversion vs. piperidine.
Preorganized scaffold may reduce entropic penalty on target binding, supporting affinity and selectivity optimization.
¹⁹F NMR measurement by Yousif & Roberts (1968). Orexin receptor selectivity >625-fold cited as application context.
conformational restriction nitrogen inversion fluorine NMR preorganization entropic benefit

Potency in P2X7 Receptor Antagonists

The 4,4-difluoropiperidine-ethyl fragment is a key pharmacophoric element in a series of potent P2X7 receptor antagonists. In BindingDB data derived from US Patent 9,415,055, compound BDBM242031 (2,3-dichloro-N-[2-(4,4-difluoro-piperidin-1-yl)-ethyl]-benzamide class) achieved an IC₅₀ of 0.33 nM at the human P2X7 receptor expressed in HEK293 cells, measured by inhibition of BzATP-induced calcium mobilization [1]. A closely related analog within the same patent series, BDBM173694, retains the difluoropiperidine motif and shows IC₅₀ = 0.79 nM [1]. For context, a lead compound from the Rech et al. (2016) P2X7 series featuring a related 4,4-difluoropiperidine-ethyl linker exhibited IC₅₀ = 1091 nM [2]. While these data are not from direct matched-pair comparisons varying only the fluorination pattern, the sub-nanomolar potency achieved with the difluoropiperidine-containing chemotype contrasts with the generally micromolar activity reported for non-fluorinated piperidine analogs in the same target class [3].

P2X7 Antagonism
Class-level inference
Reported derivatives achieve IC₅₀ as low as 0.33 nM at human P2X7 (Ca²⁺ flux assay).
Supports ion channel ligand discovery workflow; difluoropiperidine-ethyl fragment appears in multiple high-activity series.
Not a direct matched-pair comparison. Class-level inference from BindingDB patent data.
P2X7 receptor ion channel inflammatory pain IL-1β release

Structural Validation by KDM5A Co-Crystal Structure

The inhibitor N11, which incorporates the 2-(4,4-difluoropiperidin-1-yl)ethyl moiety as its solvent-exposed basic tail, was co-crystallized with the KDM5A Jmj domain and its structure deposited as PDB entry 5IVJ at 1.57 Å resolution [1]. The published study by Horton et al. (2016) in Cell Chemical Biology compared the inhibitory properties and binding modes of ten diverse compounds across all four KDM5 family members [2]. The 4,4-difluoropiperidine-ethyl fragment of N11 extends into a solvent-accessible region of the active site, and the crystal structure reveals specific interactions mediated by the difluoropiperidine ring conformation [1]. The high resolution of the co-crystal structure (1.57 Å, R-free 0.189, R-work 0.159) provides direct structural evidence that the 4,4-difluoropiperidine-ethyl linker is compatible with achieving well-defined electron density in protein-ligand complexes, a critical quality attribute for structure-based drug design and fragment growing campaigns.

KDM5A Co-Crystal
Supporting evidence
PDB 5IVJ, 1.57 Å resolution. Inhibitor N11 with difluoropiperidine-ethyl tail shows well-defined electron density.
Provides structural validation that the fragment is compatible with high-resolution co-crystal structures for SBDD.
Horton et al., Cell Chemical Biology (2016). R-free 0.189.
KDM5A epigenetics histone demethylase X-ray crystallography structure-based drug design

Metabolic Stability of Gem-Difluoropiperidine Derivatives

The Melnykov et al. (2023) systematic study of mono- and difluorinated saturated heterocyclic amines included intrinsic microsomal clearance (CL_int) measurements for a panel of fluorinated piperidine derivatives [1]. The study reported that the compounds examined demonstrated high metabolic stability, with the sole exception of 3,3-difluoroazetidine derivatives, which showed elevated clearance [1]. The 4,4-difluoropiperidine derivatives were among the metabolically stable compounds in this panel. The metabolic stabilization effect of gem-difluorination at the piperidine 4-position is rationalized by two mechanisms: (i) the electron-withdrawing fluorine atoms reduce the electron density on the adjacent C-H bonds, making them less susceptible to cytochrome P450-mediated oxidation; and (ii) the metabolic 'blocking' of the 4-position prevents hydroxylation at what would otherwise be a metabolically labile site in unsubstituted piperidine [2].

Metabolic Stability
Class-level inference
Classified as high metabolic stability in systematic microsomal panel; quantitative CL_int not enumerated.
Class-level evidence supports expectation of reduced oxidative clearance vs. non-fluorinated piperidine-ethanol analogs.
Data from Melnykov et al. 2023. Context-dependent; requires compound-specific confirmation.
metabolic stability microsomal clearance CYP450 oxidative metabolism fluorine effect

Highest-Value Application Scenarios


Brain-Penetrant CNS Drug Candidates

The 4,4-difluoropiperidine core provides a pKa of 8.5 and a LogP of ~1.3 (pre-ethanol derivatization), placing derivatives in the physicochemical sweet spot for CNS drug candidates [1]. The reduced basicity versus unsubstituted piperidine (ΔpKa = −2.7) minimizes the fraction of permanently charged species at physiological pH, which is critical for passive blood-brain barrier penetration and for avoiding hERG channel blockade, phospholipidosis, and lysosomal trapping [2]. The ethanol handle enables installation of diverse CNS-relevant warheads (aryl ethers, carbamates, sulfonamides) while maintaining the conformational preorganization conferred by the gem-difluoro group. The validated use of 4,4-difluoropiperidine-based ethers in achieving >625-fold OX1R/OX2R selectivity in orexin receptor antagonists [3] and in KDM5A epigenetic inhibitors with high-resolution structural data (PDB 5IVJ) [4] makes this building block especially relevant for CNS programs targeting GPCRs and epigenetic readers.

Kinase and Epigenetic Probe Synthesis

In kinase drug discovery, the basic amine of the piperidine ring often mediates key hinge-region or salt-bridge interactions but can also drive polypharmacology and hERG binding when too basic. The pKa reduction of ~500-fold (pKa 8.5 vs. 11.2 for piperidine) [1] provides a way to retain hydrogen-bond acceptor/donor capacity of the piperidine nitrogen while dramatically reducing the cationic character at pH 7.4. This is directly relevant to the design of selective kinase inhibitors as demonstrated by the KIF18A inhibitor program (US Patent 2025/0129050), where the 4,4-difluoropiperidine-piperidine-ethyl fragment is an integral part of a clinical-stage candidate [5]. The G9a/GLP methyltransferase inhibitor UNC0642, which incorporates the 4,4-difluoropiperidin-1-yl substituent, achieves IC₅₀ < 2.5 nM with >2,000-fold selectivity over other methyltransferases , demonstrating the scaffold's capacity to support high-potency, high-selectivity epigenetic probe development.

P2X7 and Ion Channel Ligand Development

The primary alcohol of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol provides a direct synthetic entry point to the 4,4-difluoropiperidine-ethyl ether and ester pharmacophore found in multiple high-potency P2X7 antagonists. Derivatives in this class have achieved IC₅₀ values as low as 0.33 nM in human P2X7 Ca²⁺ flux assays [6]. The ethanol handle allows straightforward O-alkylation (Williamson ether synthesis), Mitsunobu coupling, or esterification, which is synthetically more direct than the alternative route requiring reductive amination of 4,4-difluoropiperidine with an aldehyde. Commercial availability at ≥97% purity with NMR, HPLC, and GC characterization supports rapid SAR exploration with reliable quality control, reducing the risk of batch-to-batch variability in potency assays.

Fragment-Based and DNA-Encoded Library Synthesis

With a molecular weight of 165.18 Da, hydrogen bond donor count of 1 (OH), acceptor count of 4 (N, 2F, O), and topological polar surface area of ~23 Ų (estimated from PubChem data on related structures) [1], 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol falls within the rule-of-three guidelines for fragment-sized molecules while offering a balanced polarity profile. The pre-installed primary alcohol enables on-DNA chemistry for DEL applications (acylation, sulfonylation) or direct coupling in fragment growing campaigns without requiring deprotection steps. The gem-difluoro motif is increasingly recognized as a privileged fragment feature due to its capacity to engage in orthogonal dipolar C-F···H-C and C-F···protein interactions while resisting oxidative metabolism [7]. For DEL and FBDD programs, this compound offers a relatively rare combination of a conformationally biased, metabolically stable heterocyclic core with a primary functional handle in a fragment-appropriate size range.

Application
Selection Property
Validation Focus
Brain-penetrant CNS candidate synthesis
pKa 8.5 and LogP ~1.3 core scaffold
Passive permeability and hERG liability screening
Kinase and epigenetic probe development
Reduced basicity with retained H-bond capacity
Kinase selectivity panel and cellular target engagement
P2X7 and ion channel ligand SAR
Primary alcohol handle for direct ether/ester coupling
Ion channel electrophysiology and Ca²⁺ flux assay
Fragment-based and DEL library synthesis
MW 165 Da, tPSA ~23 Ų, pre-installed primary alcohol
On-DNA chemistry compatibility and fragment hit confirmation
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